2-{5-[2-(Dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-4-yl}ethan-1-aminetrihydrochloride
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Overview
Description
2-{5-[2-(dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7400,2,6]trideca-1(9),2(6),3,7-tetraen-4-yl}ethan-1-amine trihydrochloride is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-(dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraen-4-yl}ethan-1-amine trihydrochloride involves multiple steps, including the formation of the tricyclic core and subsequent functionalization. The reaction conditions typically require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-{5-[2-(dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraen-4-yl}ethan-1-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{5-[2-(dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraen-4-yl}ethan-1-amine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{5-[2-(dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7.4.0.0,2,6]trideca-1(9),2(6),3,7-tetraen-4-yl}ethan-1-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile
- 12-oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraen-13-one
Uniqueness
2-{5-[2-(dimethylamino)ethyl]-10,13-dioxa-3,5-diazatricyclo[7400,2,6]trideca-1(9),2(6),3,7-tetraen-4-yl}ethan-1-amine trihydrochloride is unique due to its specific tricyclic structure and functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H25Cl3N4O2 |
---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
2-[3-[2-(dimethylamino)ethyl]-7,8-dihydro-[1,4]dioxino[2,3-e]benzimidazol-2-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C15H22N4O2.3ClH/c1-18(2)7-8-19-11-3-4-12-15(21-10-9-20-12)14(11)17-13(19)5-6-16;;;/h3-4H,5-10,16H2,1-2H3;3*1H |
InChI Key |
VUGYNGKUEGXFMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C2=C(C3=C(C=C2)OCCO3)N=C1CCN.Cl.Cl.Cl |
Origin of Product |
United States |
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